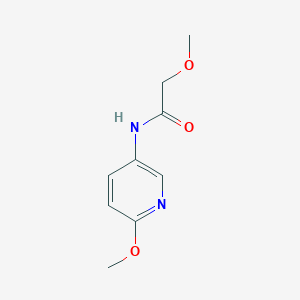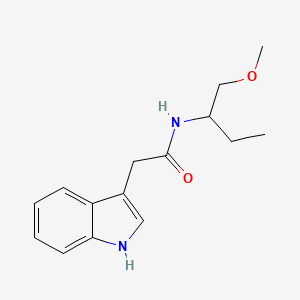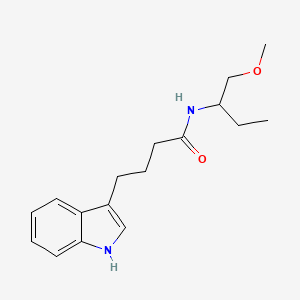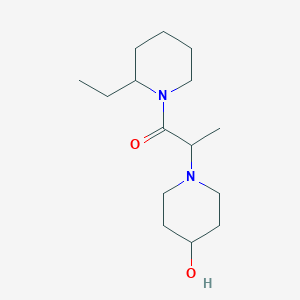
N-(1-methoxybutan-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methoxybutan-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, commonly known as MPHP-2201, is a synthetic cannabinoid that has gained attention in the research community due to its potential therapeutic applications. This compound belongs to the pyrrolidine class of synthetic cannabinoids and is structurally similar to other compounds in this class, such as THJ-018 and THJ-2201.
Mécanisme D'action
MPHP-2201 acts as a full agonist at the cannabinoid receptors CB1 and CB2. This means that it binds to these receptors and activates them, resulting in a range of physiological effects.
Biochemical and Physiological Effects
The activation of CB1 and CB2 receptors by MPHP-2201 results in a range of physiological effects, including analgesia, sedation, and changes in appetite and mood. MPHP-2201 has also been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MPHP-2201 is that it is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that its effects on the body are not well understood, which makes it difficult to predict its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on MPHP-2201. One area of interest is its potential as a treatment for inflammatory diseases. Another area of interest is its potential as an analgesic for chronic pain. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MPHP-2201 involves the reaction of 2-phenylacetyl chloride with pyrrolidine-2-carboxamide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-methoxybutan-2-amine to yield MPHP-2201.
Applications De Recherche Scientifique
MPHP-2201 has been the subject of several studies that have investigated its potential therapeutic applications. One study found that this compound has anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that MPHP-2201 has analgesic properties, which could make it useful in the treatment of chronic pain.
Propriétés
IUPAC Name |
N-(1-methoxybutan-2-yl)-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-3-15(13-23-2)19-18(22)16-10-7-11-20(16)17(21)12-14-8-5-4-6-9-14/h4-6,8-9,15-16H,3,7,10-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSARAAJIMUWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)NC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)


![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)


![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)

![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)

![4-[[2-(4-cyanopyridin-2-yl)sulfanylacetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7564700.png)

![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)